1-Benzyl-4-ethylpiperidin-4-amine
Description
1-Benzyl-4-ethylpiperidin-4-amine is a piperidine derivative featuring a benzyl group at the 1-position and an ethyl substituent at the 4-amino position of the piperidine ring. Its molecular formula is C₁₄H₂₁N₂ (molecular weight: 217.33 g/mol), distinguishing it from simpler analogs like 1-benzylpiperidin-4-amine (C₁₂H₁₈N₂, 190.29 g/mol) .
Properties
IUPAC Name |
1-benzyl-4-ethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-14(15)8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOMUNSUEHHNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethylpiperidin-4-amine can be synthesized through several synthetic routes. One common method involves the alkylation of 4-ethylpiperidine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-ethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride or ethyl bromide in the presence of a base.
Major Products:
Oxidation: Benzyl ketone or carboxylic acid derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
1-Benzyl-4-ethylpiperidin-4-amine is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Biological Activity
1-Benzyl-4-ethylpiperidin-4-amine is a chemical compound that belongs to the piperidine class, characterized by a unique structure that includes both a benzyl and an ethyl group attached to the piperidine ring. This compound has garnered attention in various fields of research, particularly for its potential biological activities and applications in medicinal chemistry.
The synthesis of this compound typically involves the alkylation of 4-ethylpiperidine with benzyl chloride, often using bases like sodium hydride or potassium carbonate in organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the formation of diverse derivatives that may exhibit different biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism often depends on the specific application and target molecule involved.
Biological Activity
This compound has been studied for its potential effects in several biological contexts:
- Neuropharmacology : Preliminary studies suggest that this compound may possess neuroactive properties, potentially influencing neurotransmitter systems. Its structural similarity to known psychoactive substances raises interest in its effects on the central nervous system (CNS) and its potential use in treating neurological disorders.
- Analgesic Properties : Research indicates that compounds structurally related to this compound may exhibit analgesic effects. These compounds can interact with opioid receptors, suggesting a possible role in pain management .
- Antitumor Activity : Some derivatives of piperidine compounds have shown promise in cancer research, particularly concerning their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .
Case Studies
Several case studies highlight the biological implications and therapeutic potentials of compounds similar to this compound:
- Case Study on Analgesic Effects : A study evaluated the analgesic properties of various piperidine derivatives, noting that modifications to the piperidine ring significantly influenced their efficacy as pain relievers. The findings suggest that further exploration of this compound could yield valuable insights into developing new analgesics .
- Cancer Research : In a recent study focused on cancer immunotherapy, compounds with structural similarities to this compound were tested for their ability to enhance immune responses against tumors. Results indicated that certain modifications could improve their effectiveness as immunotherapeutic agents .
Comparative Analysis
To provide a clearer understanding of the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidin-4-amine | Lacks ethyl group | Neuroactive properties |
| 4-Benzylpiperidine | Lacks amine group at the 4-position | Limited CNS activity |
| 1-Ethylpiperidin-4-amine | Lacks benzyl group | Potential analgesic effects |
| This compound | Contains both benzyl and ethyl groups | Diverse biological activities including analgesic and neuroactive properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
